molecular formula C11H12N2O B13575325 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B13575325
M. Wt: 188.23 g/mol
InChI Key: QROSBXMPMCZHDF-SECBINFHSA-N
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Description

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent reduction to form the ethan-1-ol moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of Suzuki–Miyaura cross-coupling reactions in aqueous medium to introduce the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as flow chemistry, which allows for the rapid and efficient formation of intermediates like 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature . This method is amenable to large-scale production and ensures high yields in short reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanal or (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanoic acid.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase-II, thereby inhibiting their activity . The imidazole ring plays a crucial role in this binding process, interacting with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an imidazole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1R)-1-(3-imidazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m1/s1

InChI Key

QROSBXMPMCZHDF-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N2C=CN=C2)O

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)O

Origin of Product

United States

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